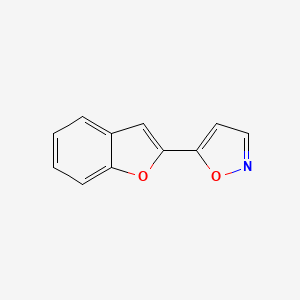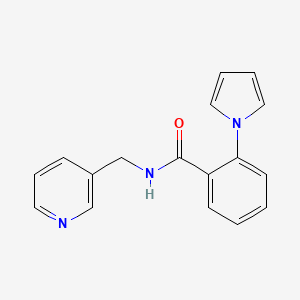![molecular formula C17H20N2O3 B12180144 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12180144.png)
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . Piperidine derivatives are also widely studied due to their diverse biological activities .
Preparation Methods
The synthesis of 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves several steps:
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Piperidine Synthesis: Piperidine derivatives can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Coupling Reaction: The final step involves coupling the indole and piperidine moieties through an acetylation reaction, forming the desired compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can be compared with other indole and piperidine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share similar structural features but differ in their biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamides have different substituents, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[2-(2-methylindol-1-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-12-10-14-4-2-3-5-15(14)19(12)11-16(20)18-8-6-13(7-9-18)17(21)22/h2-5,10,13H,6-9,11H2,1H3,(H,21,22) |
InChI Key |
ZXXDGTKQMVWDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12180068.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide](/img/structure/B12180070.png)

![6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12180094.png)
![N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12180097.png)
![[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12180102.png)
![7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol](/img/structure/B12180103.png)
![N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12180108.png)
![2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one](/img/structure/B12180110.png)
![N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180116.png)
![N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12180123.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12180140.png)
